molecular formula C13H12N2O4 B2473789 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid CAS No. 953734-04-8

2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid

Cat. No.: B2473789
CAS No.: 953734-04-8
M. Wt: 260.249
InChI Key: SCKCCWYEZOEARX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization . One common method involves the use of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor reagents to facilitate the cyclization process . The reaction conditions are generally mild and efficient, allowing for the inclusion of various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or oxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]propanoic acid
  • 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]butanoic acid

Uniqueness

2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid is unique due to its specific structure, which includes an oxazole ring and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-11(7-14-19-8)13(18)15-10-4-2-9(3-5-10)6-12(16)17/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKCCWYEZOEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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